3,4,5-Triethoxybenzohydrazide
Overview
Description
The compound of interest, 3,4,5-Triethoxybenzohydrazide, is a derivative of benzohydrazide with ethoxy groups at the 3, 4, and 5 positions of the benzene ring. Benzohydrazides are known for their potential in synthesizing various heterocyclic compounds, which often exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of hydrazides with various aldehydes or ketones to form the corresponding benzylidene derivatives. For instance, substituted benzylidene-3,4,5-trimethoxybenzohydrazides have been synthesized and characterized by IR and NMR spectroscopy, with their crystalline structures determined by X-ray diffraction . Similarly, other studies have reported the synthesis of triazole derivatives starting from acetohydrazide precursors, which are then further modified through reactions such as aminomethylation and cyclization .
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction. These techniques provide detailed information about the molecular geometry, functional groups, and the overall conformation of the compounds . For example, the structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was elucidated using a combination of these methods .
Chemical Reactions Analysis
Benzohydrazide derivatives can undergo various chemical reactions, including cyclization to form triazoles, aminomethylation to introduce aminoalkyl side chains, and acylation to form acylhydrazides . These reactions are typically carried out under basic or acidic conditions and can lead to a diverse array of heterocyclic compounds with potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzohydrazide derivatives, such as solubility, lipophilicity, and acidity, can be assessed using techniques like potentiometric titration, HPLC, and thermogravimetric analysis. For instance, the lipophilicity of triazole derivatives has been investigated using HPLC, and their acidity constants (pKa values) have been determined potentiometrically in non-aqueous solvents . The crystalline structure of these compounds often reveals the presence of intermolecular hydrogen bonds, which can lead to the formation of one-dimensional infinite-chain structures in the solid state .
Scientific Research Applications
Antioxidant Activity
- Study 1: A study conducted by Kareem et al. (2016) synthesized heterocyclic compounds bearing the 3,4,5-trimethoxybenzyloxy group, including a key compound 4-(3,4,5-trimethoxybenzyl-oxy)benzohydrazide. These compounds displayed significant antioxidant activities, evaluated using DPPH and Ferric Reducing Antioxidant Power assays. Theoretical calculations were also performed to understand the importance of NH, SH, and CH hydrogens on these activities (Kareem et al., 2016).
Antiproliferative Activity
- Study 2: Kumar et al. (2013) explored the antiproliferative effect of various compounds, including those derived from 1,2,4-triazoles, against human cancer cell lines. They found that some compounds showed good activity on cell lines, indicating potential as anticancer agents (Kumar et al., 2013).
Urease Inhibition
- Study 3: Taha et al. (2015) synthesized 3,4,5-trihydroxybenzohydrazones and evaluated them for urease inhibition, showing excellent results close to the standards of thiourea. They also performed kinetic studies to determine the mode of inhibition (Taha et al., 2015).
Mosquito-Larvicidal and Antibacterial Properties
- Study 4: Castelino et al. (2014) reported the synthesis of novel thiadiazolotriazin-4-ones with moderate mosquito-larvicidal and antibacterial activities. Among the novel derivatives, some compounds showed relatively high larvicidal activity against a malaria vector (Castelino et al., 2014).
Cholinesterase Inhibitors
- Study 5: Arfan et al. (2018) synthesized S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols and evaluated their cholinesterase inhibitory potential. They identified compounds with significant inhibitory potential against AChE and BChE enzymes, suggesting potential applications in treating diseases like Alzheimer's (Arfan et al., 2018).
Lipase and α-Glucosidase Inhibition
- Study 6: Bekircan et al. (2015) investigated the inhibition of lipase and α-glucosidase by novel heterocyclic compounds derived from 1,2,4-triazoles. This study found significant inhibitory activity against these enzymes, which could have implications in treating conditions like obesity and diabetes (Bekircan et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3,4,5-triethoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-4-17-10-7-9(13(16)15-14)8-11(18-5-2)12(10)19-6-3/h7-8H,4-6,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJDYADVRMKUIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365835 | |
Record name | 3,4,5-triethoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Triethoxybenzohydrazide | |
CAS RN |
379254-36-1 | |
Record name | 3,4,5-triethoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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